Dirhodium tetracaprolactamate

Descripción

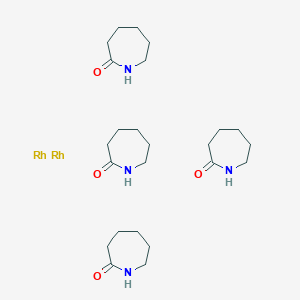

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

azepan-2-one;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZKSBMOZFVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Elucidation of Dirhodium Tetracaprolactamate Complexes

Methodologies for Dirhodium Tetracaprolactamate Synthesis

The synthesis of this compound and its derivatives primarily relies on ligand exchange reactions, starting from stable dirhodium precursors. The efficiency and outcome of the synthesis are heavily influenced by the choice of precursor and reaction conditions.

The most common and established method for synthesizing this compound involves a ligand substitution reaction starting from a dirhodium tetracarboxylate precursor. smolecule.comresearchgate.net

Precursor Compounds: Dirhodium tetraacetate, [Rh₂(OAc)₄], is the most frequently used precursor for this synthesis. smolecule.comnih.gov Its stability and commercial availability make it an ideal starting material. Another precursor that can be used is dirhodium trifluoroacetate (B77799), Rh₂(TFA)₄. rsc.org These precursors provide the foundational dirhodium(II) paddlewheel structure. researchgate.net

Ligand Exchange: The core of the synthesis is the replacement of the acetate (B1210297) or trifluoroacetate ligands with caprolactam ligands. smolecule.comrsc.org This process is typically achieved by heating the dirhodium precursor with an excess of caprolactam in a suitable solvent. smolecule.com The reaction drives off the corresponding carboxylic acid, resulting in the formation of the more thermodynamically stable this compound. The general strategy is adaptable for introducing various carboxamidate ligands to the dirhodium core. snnu.edu.cn

| Precursor Compound | Ligand | Key Strategy |

| Dirhodium tetraacetate [Rh₂(OAc)₄] | Caprolactam | Thermal ligand exchange/substitution smolecule.comresearchgate.net |

| Dirhodium trifluoroacetate [Rh₂(TFA)₄] | Chiral dicarboxylic acids | Ligand exchange for synthesis of coordination polymers rsc.org |

While the direct ligand exchange is the standard route, advanced strategies focus on creating more complex, often chiral, dirhodium complexes for specialized applications, such as asymmetric catalysis. rsc.org These methods build upon the fundamental ligand exchange principle but incorporate multi-step processes to generate ligands with specific steric and electronic properties.

One advanced approach involves the synthesis of chiral dirhodium coordination polymers. This is achieved through a ligand exchange reaction between a dirhodium precursor like Rh₂(TFA)₄ and custom-designed chiral dicarboxylic acids. rsc.org Although this example does not yield this compound itself, the methodology represents an advanced synthetic route for creating complex dirhodium structures based on the same exchange chemistry.

Another strategy, used for creating sterically demanding catalysts, involves a multi-step synthesis of the ligand before the exchange reaction. For instance, the synthesis of catalysts with triphenylcyclopropane carboxylate (TPCP) ligands involves the initial synthesis of the ligand through steps like cyclopropanation and hydrolysis, followed by the ligand exchange with dirhodium tetraacetate. nih.gov These advanced routes allow for the fine-tuning of the catalyst's structure to control selectivity in chemical reactions. snnu.edu.cn

Spectroscopic and Diffraction Studies for Structural Characterization

A combination of diffraction and spectroscopic methods is essential to confirm the synthesis and elucidate the detailed three-dimensional structure and electronic properties of this compound.

Crystallographic studies have revealed several key structural features:

Rh-Rh Bond Distance: The distance between the two rhodium atoms is approximately 2.45 Å. smolecule.com This is slightly elongated compared to dirhodium tetraacetate, an effect attributed to the electronic and steric properties of the bridging caprolactam ligands. smolecule.com

Coordination Geometry: Each rhodium(II) ion possesses a square-pyramidal coordination geometry. smolecule.com

Ligand Arrangement: The four caprolactam ligands are arranged in a cis-(2,2) configuration around the dirhodium core. smolecule.comresearchgate.net

Axial Sites: The structure features open axial coordination sites, which are crucial for the compound's catalytic activity as they allow for substrate interaction. smolecule.com

These detailed structural data from X-ray diffraction are fundamental for understanding the compound's reactivity and serve as a basis for computational modeling and rational catalyst design. smolecule.com

| Parameter | Finding | Source |

| Molecular Structure | Paddlewheel configuration | smolecule.comresearchgate.net |

| Rh-Rh Bond Length | ~2.45 Å | smolecule.com |

| Rhodium Coordination | Square-pyramidal | smolecule.com |

| Ligand Configuration | cis-(2,2) | smolecule.comresearchgate.net |

| Axial Sites | Open for coordination | smolecule.com |

While X-ray crystallography provides a static solid-state picture, various spectroscopic techniques are employed to characterize the compound, confirm its identity, and study its properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing dirhodium complexes.

¹H and ¹³C NMR: These standard techniques are used to confirm the presence and structure of the caprolactam ligands in the complex. nih.govlgcstandards.com

¹⁰³Rh NMR: This technique is highly sensitive to the electronic environment of the rhodium centers. smolecule.comhuji.ac.il The chemical shifts in ¹⁰³Rh NMR provide direct insight into the influence of the carboxamidate ligands on the metal core and can distinguish between different types of dirhodium complexes. smolecule.com Due to the low intrinsic sensitivity of the ¹⁰³Rh nucleus, indirect detection methods are often utilized. huji.ac.il

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and probe the bonding within the molecule. researchgate.netrsc.org The vibrational frequencies, particularly the C=O stretching frequency of the caprolactam ligand, are sensitive to coordination with the rhodium centers and provide evidence of successful ligand exchange. researchgate.net

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight and formula of the synthesized complex. researchgate.netlgcstandards.com

| Technique | Information Provided | Source |

| ¹H and ¹³C NMR | Confirms ligand structure and purity. | nih.govlgcstandards.com |

| ¹⁰³Rh NMR | Probes the electronic environment of the rhodium core; sensitive to ligand type. | smolecule.comhuji.ac.il |

| Infrared (IR) Spectroscopy | Confirms functional groups and metal-ligand coordination. | researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Determines molecular weight and confirms elemental composition. | researchgate.netlgcstandards.com |

| X-ray Crystallography | Provides definitive 3D structure, bond lengths, and angles. | smolecule.comnih.gov |

Catalytic Transformations Mediated by Dirhodium Tetracaprolactamate

Carbene Transfer Reactions

Carbene transfer reactions catalyzed by dirhodium(II) complexes are powerful tools for carbon-carbon bond formation. wiley-vch.de The general mechanism involves the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of a dinitrogen molecule and the formation of a transient rhodium-carbene species. rsc.org This highly reactive intermediate can then transfer the carbene group to a variety of substrates. Dirhodium tetracaprolactamate is particularly noted for its ability to influence the chemoselectivity of these reactions, often favoring cyclopropanation over competing C-H insertion or ylide formation pathways, depending on the substrate structure. ethz.ch The electron-donating nature of the caprolactamate ligands stabilizes the carbene intermediate, reducing its raw reactivity and enhancing its ability to discriminate between different potential reaction sites. rsc.orgfrontiersin.org

The synthesis of cyclopropanes via the catalytic decomposition of diazo compounds in the presence of olefins is one of the most significant applications of dirhodium(II) catalysts. This compound has proven to be a highly effective and chemoselective catalyst for these transformations. ethz.ch The reaction proceeds through the transfer of the rhodium-bound carbene to an alkene, forming the three-membered ring in a stereospecific manner. The choice of ligands on the dirhodium core, such as caprolactam, is crucial for steering the reaction towards the desired cyclopropane (B1198618) product, especially in complex molecules with multiple reactive sites. acs.orgethz.ch

In intermolecular cyclopropanation, the diazo compound and the olefin are separate reactants brought together by the catalyst. This compound has been shown to catalyze the cyclopropanation of various olefins with diazoacetates. While it is an achiral catalyst and thus does not induce enantioselectivity, it provides a valuable benchmark for reactivity and diastereoselectivity. Its less electrophilic carbene intermediate often leads to higher selectivity in certain applications compared to more reactive catalysts like dirhodium tetraacetate (Rh₂(OAc)₄).

Interactive Data Table: Intermolecular Cyclopropanation Data

| Diazo Compound | Olefin | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Ethyl Diazoacetate | Styrene (B11656) | Rh₂(cap)₄ | Moderate-Good | Not Specified | core.ac.uk |

Interactive Data Table: Catalyst Effect on Intramolecular Cyclization

| Substrate | Catalyst | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 1-Diazo-3-allyl-2,5-pentanedione | Rh₂(cap)₄ | Carbonyl Ylide Cycloadduct & Cyclopropane | Altered product distribution compared to Rh₂(OAc)₄ | acs.orgacs.org |

| α-Diazoketone with tethered alkene | Rh₂(cap)₄ | α-Ketocyclopropane | High chemoselectivity for cyclopropanation over C-H insertion | ethz.ch |

Achieving high enantioselectivity in cyclopropanation requires the use of chiral catalysts. This compound is an achiral complex and therefore cannot induce asymmetry in its products. The development of chiral dirhodium(II) catalysts was a major breakthrough for asymmetric synthesis. These catalysts replace the achiral carboxylate or carboxamidate ligands with chiral ones, creating a chiral environment around the active site that can differentiate between enantiotopic faces of the approaching olefin.

Prominent examples of chiral catalysts used for highly enantioselective cyclopropanation include those developed by Davies and Hashimoto, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄. nih.govnih.gov These catalysts can achieve excellent enantiomeric excesses (ee), often exceeding 90-98%, in reactions between donor/acceptor diazo compounds and olefins. nih.gov The study of these chiral systems provides a contrast that underscores the specific role of achiral catalysts like Rh₂(cap)₄, which are primarily valued for their unique reactivity and chemoselectivity rather than their ability to control stereochemistry in an enantioselective manner. nih.govnsf.gov

Interactive Data Table: Comparison of Chiral Catalysts in Enantioselective Cyclopropanation

| Catalyst | Typical Substrates | Typical Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Methyl aryldiazoacetates + Styrene | 87-95% | Broadly effective for donor/acceptor carbenes | nih.govnih.gov |

| Rh₂(S-PTAD)₄ | Ortho-substituted aryldiazoacetates + Styrene | >90% | Complements Rh₂(S-DOSP)₄ for specific substrates | nih.govnih.gov |

| Rh₂(p-PhTPCP)₄ | Aryldiazoacetates + Vinyl heterocycles | High | Optimal for meta/para substituted diazoacetates | nsf.gov |

Beyond enantioselectivity, controlling the relative stereochemistry (diastereoselectivity) is also critical. The structure of the dirhodium catalyst, including the steric and electronic properties of its ligands, plays a significant role in determining the diastereomeric outcome of cyclopropanation reactions. rsc.org The less electrophilic rhodium carbene generated from this compound can influence the transition state geometry of the carbene transfer step. frontiersin.org While achiral, Rh₂(cap)₄ can exhibit a degree of diastereocontrol in intermolecular reactions. core.ac.uk The choice of catalyst can dramatically alter the product distribution between different isomers, a phenomenon that has been leveraged in complex molecule synthesis. acs.orgacs.org

The insertion of a rhodium-carbene into a carbon-hydrogen (C-H) bond is a powerful and atom-economical method for forming new C-C bonds, transforming otherwise inert C-H bonds into valuable functional groups. wiley-vch.deucc.ie this compound is an effective catalyst for these transformations, and its electron-donating ligands often impart unique regioselectivity and chemoselectivity. rsc.org The decreased electrophilicity of the Rh₂(cap)₄-derived carbene makes it more selective, allowing it to better differentiate between various C-H bonds (e.g., primary vs. secondary vs. tertiary, or activated vs. unactivated). rsc.orgfrontiersin.org

In intramolecular reactions, Rh₂(cap)₄ has been used to promote regioselective C-H insertion. For example, the Rh₂(cap)₄-catalyzed decomposition of diazoacetates derived from tetrahydrofurfuryl alcohol resulted in the formation of spirolactones in good yields via selective insertion into the C-H bond at the C2 position of the tetrahydrofuran (B95107) ring. rsc.org This selectivity is driven by the preference for forming a five-membered ring and the electronic activation provided by the adjacent ether oxygen. rsc.org In competitive systems where both C-H insertion and cyclopropanation are possible, the use of Rh₂(cap)₄ can favor one pathway over the other, a trait that is highly dependent on the specific substrate. wiley-vch.de

Interactive Data Table: Regioselective C-H Insertion Catalyzed by Rh₂(cap)₄

| Substrate | Catalyst | Product Type | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|---|

| Tetrahydrofurfuryl diazoacetate (40 ) | Rh₂(cap)₄ | Spirolactone (42 ) | 82 | Selective insertion at the activated C2 position | rsc.org |

| Tetrahydropyran-2-methyl diazoacetate (41 ) | Rh₂(cap)₄ | Spirolactone (43 ) | 78 | Selective insertion at the activated C2 position | rsc.org |

C-H Functionalization Reactions

Intramolecular C-H Insertion

This compound, often denoted as Rh2(cap)4, is a highly effective catalyst for intramolecular C-H insertion reactions. rsc.org This process is a powerful strategy for constructing cyclic structures, particularly five-membered rings, which are common motifs in many natural products and biologically active molecules. nih.gov The catalyst facilitates the decomposition of a diazo compound to generate a rhodium carbene intermediate, which then inserts into a C-H bond within the same molecule. rsc.org

The reactivity and selectivity of these insertions are influenced by the electronic nature of the ligands on the dirhodium core. rsc.org The caprolactamate ligand, being less electron-withdrawing than acetate (B1210297), results in a less reactive and more selective carbene intermediate. rsc.org This enhanced selectivity is particularly advantageous in complex molecules with multiple potential insertion sites. rsc.org

A significant application of Rh2(cap)4 in intramolecular C-H insertion is the synthesis of spirolactones. rsc.org For instance, the decomposition of diazoacetates derived from tetrahydrofurfuryl alcohol and tetrahydropyran-2-methanol, catalyzed by Rh2(cap)4, yields the corresponding spirolactones in good yields. rsc.org The preference for insertion at the C2 position is driven by the formation of a stable five-membered ring and the electronic activation provided by the adjacent ether oxygen. rsc.org

In a competitive scenario between the formation of a five-membered ring and a six-membered ring, Rh2(cap)4 can exhibit remarkable regioselectivity. For example, in a substrate where both 1,5- and 1,6-C-H insertion are possible and both are activated by an adjacent oxygen atom, Rh2(cap)4 exclusively promotes the formation of the spirolactone resulting from 1,5-C-H insertion. rsc.org This contrasts with catalysts like dirhodium tetraacetate (Rh2(OAc)4), which may produce a mixture of products. rsc.org

Table 1: Catalyst-Controlled Regioselectivity in Intramolecular C-H Insertion

| Entry | Substrate | Catalyst | Product(s) | Ratio (5-membered ring : 6-membered ring) | Reference |

|---|---|---|---|---|---|

| 1 | Acetonide-derived diazoacetate | Rh2(OAc)4 | Spirolactone (1,5-insertion) and Bicyclic ether (1,6-insertion) | 1 : 1 | rsc.org |

| 2 | Acetonide-derived diazoacetate | Rh2(cap)4 | Spirolactone (1,5-insertion) | Exclusive formation | rsc.org |

Intermolecular C-H Insertion

While intramolecular C-H insertions are well-established, intermolecular C-H functionalization presents a greater challenge due to issues of selectivity between different molecules and different C-H bonds within a single molecule. nih.govnih.gov this compound has been instrumental in advancing this area by enabling the insertion of rhodium carbenes into the C-H bonds of separate alkane molecules. nih.govwikipedia.org

The pioneering work in this field demonstrated that dirhodium tetracarboxylates are superior to copper catalysts for the intermolecular C-H functionalization of alkanes with ethyl diazoacetate. nih.gov However, early examples using less selective catalysts often resulted in a mixture of products when substrates contained multiple types of C-H bonds. nih.gov The development of more sophisticated dirhodium catalysts, including those with caprolactam ligands, has been crucial in overcoming these selectivity challenges. nih.govnih.gov

The general mechanism involves the formation of a rhodium carbene from a diazo compound, which then reacts with an alkane. rsc.orgnih.gov The choice of ligands on the dirhodium catalyst is critical in controlling the reactivity and selectivity of the carbene, thereby dictating which C-H bond is functionalized. rsc.orgnih.gov

Site-Selectivity and Regioselectivity in C-H Functionalization

A key advantage of using dirhodium catalysts like Rh2(cap)4 is the ability to control site-selectivity in C-H functionalization reactions, often without the need for directing groups within the substrate. nih.govnih.gov This control is achieved by modulating the steric and electronic properties of the catalyst. nih.govacs.org

The ligands on the dirhodium core play a pivotal role in determining the regioselectivity of the C-H insertion. rsc.org Less electron-withdrawing ligands, such as caprolactam, decrease the reactivity of the rhodium carbene intermediate, leading to enhanced selectivity. rsc.org This principle allows for the preferential functionalization of specific C-H bonds, even in the presence of other, seemingly more reactive, sites. nih.govwisc.edu

For example, in the intramolecular cyclization of a diazoacetate derived from an acetonide, Rh2(cap)4 directs the reaction exclusively to the C-H bond that leads to a five-membered spirolactone, whereas Rh2(OAc)4 gives a mixture of five- and six-membered ring products. rsc.org This demonstrates the superior ability of the caprolactam-ligated catalyst to discriminate between competing reaction pathways. rsc.org

In intermolecular reactions, the development of sterically demanding chiral dirhodium catalysts has enabled highly site-selective functionalization of even activated primary C-H bonds. nih.govacs.orgemory.edu While dirhodium tetraprolinate catalysts typically favor insertion into secondary C-H bonds, more sterically hindered catalysts can shift the selectivity towards primary C-H bonds. nih.govacs.org This catalyst-controlled site-selectivity is a powerful tool for the synthesis of complex molecules. nih.govwisc.edu

Enantioselective C-H Functionalization

The development of chiral dirhodium catalysts has opened the door to enantioselective C-H functionalization, a highly sought-after transformation in organic synthesis. canberra.edu.aunih.gov By incorporating chiral ligands into the paddlewheel structure, it is possible to create a chiral environment around the reactive rhodium carbene center, thereby inducing asymmetry in the product. nih.govmdpi.com

Dirhodium(II) carboxamidates, a class of catalysts to which Rh2(cap)4 belongs, are particularly well-suited for enantioselective intramolecular C-H insertions to form lactones and lactams. nih.gov These reactions often proceed with high yields and excellent enantiocontrol, frequently exceeding 90% enantiomeric excess (ee). nih.gov

The success of these enantioselective transformations relies on the well-defined structure of the chiral dirhodium catalyst, which can possess up to D4-symmetry. nih.gov The arrangement of the chiral ligands around the dirhodium core creates specific pockets and steric environments that guide the approach of the substrate and control the stereochemical outcome of the C-H insertion. canberra.edu.aumdpi.com This level of control has been utilized in the synthesis of numerous complex molecules, including natural products. nih.gov

While the focus here is on the broader class of dirhodium carboxamidates, the principles of enantioselective catalysis they embody are central to the field. The design of new chiral ligands continues to be an active area of research, aiming to further improve the enantioselectivity and broaden the scope of these powerful reactions. canberra.edu.aunih.gov

Unactivated C-H Bond Functionalization

A significant frontier in C-H functionalization is the selective transformation of unactivated C-H bonds. wisc.edu These bonds, found in alkanes and at positions remote from activating functional groups, are notoriously difficult to functionalize selectively. wisc.edu Dirhodium catalysts, particularly those with sterically demanding and electronically tuned ligands, have emerged as powerful tools for achieving this challenging task. nih.govwisc.edu

The use of donor/acceptor carbenes, generated from aryl or vinyldiazoacetates, in combination with dirhodium catalysts has proven to be a particularly effective strategy. nih.gov These carbenes are capable of inserting into even unactivated C-H bonds with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Recent advancements have led to the development of dirhodium catalysts that can achieve highly site-selective functionalization of n-alkanes and terminally substituted n-alkyl compounds. wisc.edu These reactions proceed in high yield and are compatible with a range of functional groups. wisc.edu This demonstrates that high site-selectivity in C-H functionalization can be achieved through catalyst control, without the need for directing groups in the substrate. wisc.edu For instance, specific catalysts have been designed to favor the functionalization of remote, unactivated methylene (B1212753) C-H bonds even in the presence of more electronically activated benzylic C-H bonds. nih.gov

Table 2: Catalyst-Controlled Site-Selectivity in the Functionalization of Unactivated C-H Bonds

| Catalyst | Preferred Site of Functionalization | Substrate Type | Reference |

|---|---|---|---|

| Rh2(S-DOSP)4 | Secondary and Tertiary C-H bonds | Activated substrates | wisc.edu |

| Rh2(R-p-PhTPCP)4 | Primary C-H bonds | Activated substrates | wisc.edu |

| Rh2[R-3,5-di(p-tBuC6H4)TPCP]4 | Unactivated Secondary C-H bonds | n-Alkanes | wisc.edu |

| Rh2(S-2-Cl-5-BrTPCP)4 | Remote, unactivated methylene C-H bonds | Substrates with benzylic C-H bonds | nih.gov |

C-H Functionalization/Cope Rearrangement Tandem Reactions

A powerful synthetic strategy involves combining a C-H functionalization step with a subsequent pericyclic reaction, such as the Cope rearrangement, in a tandem sequence. canberra.edu.aumdpi.comresearchgate.net Dirhodium catalysts are highly effective in initiating such cascades. canberra.edu.aumdpi.com

In a typical tandem C-H insertion/Cope rearrangement, a rhodium carbene, often a donor/acceptor type, first inserts into an allylic C-H bond. researchgate.net The resulting intermediate is perfectly poised to undergo a acs.orgacs.org-sigmatropic rearrangement, leading to the formation of a more complex product with high stereocontrol. researchgate.net These reactions are generally highly enantioselective and diastereoselective due to the ordered transition state of the Cope rearrangement. researchgate.net

This tandem process has been successfully applied to the total synthesis of complex natural products. researchgate.net For example, a key step in the synthesis of colombiasin A involves a C-H functionalization/Cope rearrangement sequence catalyzed by a chiral dirhodium catalyst. researchgate.net This reaction proceeds via a kinetic resolution, where only one enantiomer of the racemic starting material reacts to form the desired product with high asymmetric induction. researchgate.net The study of the complex reaction network and dynamics of these tandem reactions continues to be an area of active research. nih.gov

O-H Insertion Reactions

In addition to C-H insertion, this compound and related dirhodium catalysts are also effective in mediating O-H insertion reactions. scielo.brscielo.br In these reactions, a rhodium carbene generated from a diazo compound inserts into the O-H bond of an alcohol or water. scielo.brresearchgate.net

Intramolecular O-H insertion reactions of α-diazo-δ-hydroxy-β-ketoesters catalyzed by dirhodium(II) complexes provide a route to substituted 3(2H)-furanones. scielo.brscielo.br While dirhodium tetraacetate is often used for these transformations, Rh2(cap)4 has also been employed. scielo.brscielo.br In some cases, Rh2(cap)4 can lead to higher yields of the insertion products, although sometimes with lower diastereoselectivity compared to Rh2(OAc)4. scielo.brscielo.brd-nb.info

The competition between intramolecular C-H and O-H insertion can be controlled by the choice of catalyst and substrate. researchgate.net By creating a more hydrophobic environment around the reactive carbene center, for instance through the use of specific amide groups on the substrate and an appropriate rhodium catalyst, it is possible to favor C-H insertion over O-H insertion, even in an aqueous medium. researchgate.net

In some systems, the initial O-H insertion product can undergo further transformations. For example, the Rh2(OAc)4-catalyzed decomposition of γ-azido-δ-hydroxy-α-diazoesters proceeds via a sequential O-H insertion followed by a acs.orgacs.org-sigmatropic rearrangement of the resulting allylic azide (B81097) intermediate. scielo.brscielo.br

N-H Insertion Reactions

This compound, Rh₂(cap)₄, is a prominent catalyst in organic synthesis, particularly in reactions involving carbene transfer. Among these, N-H insertion reactions represent a powerful method for the formation of carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a wide array of nitrogen-containing compounds such as amino acid derivatives and peptides.

The catalytic cycle for N-H insertion reactions mediated by dirhodium(II) catalysts, including Rh₂(cap)₄, generally begins with the reaction of the catalyst with a diazo compound. This interaction leads to the extrusion of dinitrogen (N₂) and the formation of a transient rhodium-carbene intermediate. This highly reactive species then reacts with a compound containing an N-H bond, such as an amine or an amide, to form the N-H insertion product, regenerating the dirhodium catalyst for subsequent cycles. The efficiency and selectivity of these reactions are significantly influenced by the nature of the ligands on the dirhodium core.

This compound is considered a more electron-rich catalyst compared to its carboxylate counterparts like dirhodium tetraacetate (Rh₂(OAc)₄) or dirhodium tetrakis(perfluorobutyrate) (Rh₂(pfb)₄). This electronic property of Rh₂(cap)₄ leads to the formation of a less electrophilic and, consequently, less reactive rhodium-carbene intermediate. While this might seem disadvantageous, the reduced reactivity often translates to higher selectivity in complex transformations where multiple reaction pathways are possible. For instance, in competitive reactions involving a molecule with both a double bond and an N-H group, the choice of catalyst can dictate the outcome between cyclopropanation and N-H insertion. The less reactive carbene generated from Rh₂(cap)₄ can exhibit a greater preference for N-H insertion over other potential side reactions.

Research has demonstrated the utility of dirhodium catalysts in the synthesis of α-amino acid derivatives from diazoesters and various amine-containing compounds. Early work in this area often relied on copper catalysts, but the advent of dirhodium(II) catalysts significantly advanced the field due to their superior efficiency. While the development of enantioselective N-H insertion reactions has been a major goal, achieving high levels of stereocontrol with chiral dirhodium carboxylate catalysts has proven challenging, often resulting in low enantiomeric excess.

The application of N-H insertion extends to the synthesis of dipeptides through the reaction of N-protected amino acid amides with diazo compounds. A landmark application of intramolecular N-H insertion was demonstrated in the synthesis of the antibiotic thienamycin (B194209) by Merck, which utilized a dirhodium(II)-catalyzed reaction of a diazoacetoacetate.

Recent advancements have explored the use of combined catalytic systems, such as a partnership between Rh₂(OAc)₄ and a chiral silver(I) phosphate, to achieve asymmetric N-H insertion reactions of heteroaromatics like indoles. This dual catalytic approach enables highly regioselective and enantioselective C-H functionalization, expanding the scope of N-H insertion chemistry.

The table below summarizes the effect of different dirhodium catalysts on the chemoselectivity of a competitive intramolecular reaction, highlighting the distinct behavior of Rh₂(cap)₄.

| Entry | Catalyst | Product Ratio (C-H Insertion : Cyclopropanation) |

| 1 | Rh₂(pfb)₄ | 100 : 0 |

| 2 | Rh₂(OAc)₄ | 56 : 44 |

| 3 | Rh₂(cap)₄ | 0 : 100 |

| (This table illustrates a general trend where more electrophilic catalysts favor C-H insertion, while the more electron-rich Rh₂(cap)₄ can favor alternative pathways like cyclopropanation in specific substrates where both are possible. The data is adapted from a study by Padwa, Doyle, and coworkers). |

This compound, Rh₂(cap)₄, plays a significant role in the generation and subsequent reactions of ylides, which are neutral molecules containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as nitrogen, sulfur, or oxygen). The formation of ylides catalyzed by dirhodium complexes typically involves the reaction of a diazo compound with a Lewis basic heteroatom. The resulting ylide is a versatile intermediate that can undergo a variety of synthetically useful transformations, most notably sigmatropic rearrangements.

The electronic properties of the dirhodium catalyst are crucial in these reactions. Rh₂(cap)₄ is an electron-rich catalyst due to the electron-donating nature of the caprolactamate ligands. This property influences the reactivity of the rhodium carbene intermediate. An electron-rich catalyst like Rh₂(cap)₄ generates a less electrophilic carbene, which can affect the efficiency of ylide formation and the subsequent reaction pathways. In some cases, Rh₂(cap)₄ has been shown to improve yields for reactions involving less nucleophilic heteroatoms, such as in the case of certain alkyl thioethers undergoing Hinsberg dearomatization. For instance, in the reaction of trimethylsilyldiazomethane (B103560) with arylmethyl thioethers, Rh₂(OAc)₄ gives good results for aryl thioethers, but for alkyl thioethers, the yields are improved with Rh₂(cap)₄.

Once formed, the ylide intermediates can participate in several types of rearrangements, with-sigmatropic and- (or Stevens) rearrangements being the most common.

-Sigmatropic Rearrangements: This is a concerted pericyclic reaction that is thermally allowed and proceeds with a high degree of stereoselectivity. In the context of dirhodium-catalyzed reactions, an allylic or propargylic ether, sulfide (B99878), or amine reacts with a rhodium carbene to form an oxonium, sulfonium (B1226848), or ammonium (B1175870) ylide, respectively. This ylide then undergoes a-rearrangement to form a new carbon-carbon bond.

A notable example is the Doyle-Kirmse reaction , which involves the reaction of an allyl sulfide with a diazo compound catalyzed by a transition metal, often a rhodium complex. The reaction proceeds through the formation of a sulfonium ylide, followed by a-sigmatropic rearrangement. While Rh₂(OAc)₄ is commonly used, the choice of catalyst can influence the reaction's efficiency. The development of enantioselective versions of this reaction has been a significant area of research, though achieving high enantioselectivity can be challenging.

Research by Wood and coworkers demonstrated the influence of the rhodium catalyst on the rearrangement pathway of intermediates formed from diazoketones and propargyl alcohol. The use of an electron-rich catalyst like Rh₂(cap)₄ favored a-sigmatropic rearrangement, whereas an electron-deficient catalyst like Rh₂(tfa)₄ led to a-sigmatropic rearrangement.

-Rearrangements (Stevens Rearrangement): This type of rearrangement is often a competing pathway to the-sigmatropic rearrangement. The Stevens rearrangement typically proceeds through a non-concerted mechanism involving the homolytic cleavage of the heteroatom-carbon bond to form a radical pair, which then recombines. This pathway can be favored under certain conditions and with specific substrates. For example, in the rhodium-catalyzed Hinsberg dearomatization, a homolytic Stevens rearrangement can compete with the desired-rearrangement.

The table below summarizes the effect of dirhodium catalysts on the yield of the Hinsberg dearomatization product for different thioether substrates.

| Substrate (Thioether) | Catalyst | Yield of Dearomatized Product (%) |

| S-Alkyl Thioether 1 | Rh₂(OAc)₄ | Lower Yield |

| S-Alkyl Thioether 1 | Rh₂(cap)₄ | 38% |

| S-Alkyl Thioether 2 | Rh₂(OAc)₄ | Lower Yield |

| S-Alkyl Thioether 2 | Rh₂(cap)₄ | 94% |

| S-n-Propyl Thioether | Rh₂(cap)₄ | 77% |

| (Data adapted from a study on Rhodium(II)-Catalyzed Hinsberg Dearomatization) |

Nitrene transfer reactions catalyzed by dirhodium complexes represent a powerful strategy for the formation of carbon-nitrogen bonds. These reactions proceed through the in situ generation of a highly reactive rhodium-nitrene intermediate from a suitable nitrogen source. This intermediate then transfers the nitrene group to a substrate, such as an olefin or a C-H bond. This compound (Rh₂(cap)₄) has emerged as a noteworthy catalyst in this field, particularly in reactions that proceed via a mixed-valent Rh₂(II,III) state. Its effectiveness is often attributed to its low one-electron oxidation potential, which facilitates the formation of the active catalytic species.

Nitrene Transfer Reactions

Aziridination of Olefins

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Catalytic aziridination of olefins via nitrene transfer is one of the most direct methods for their preparation.

Intermolecular Aziridination

This compound has been successfully employed as a catalyst for the intermolecular aziridination of a variety of olefins. A particularly mild, efficient, and selective protocol has been developed using p-toluenesulfonamide (B41071) (TsNH₂) as the nitrogen source, in combination with N-bromosuccinimide (NBS) as an oxidant and potassium carbonate as a base. This method allows for the synthesis of aziridines in high yields (up to 95%) under very mild conditions and with remarkably low catalyst loadings, as little as 0.01 mol% of Rh₂(cap)₄.

The proposed mechanism for this transformation does not involve a traditional nitrene transfer from an iminoiodinane. Instead, it is believed to proceed through a Rh₂(II,III) (Rh₂⁵⁺) catalyzed aminobromination of the olefin, followed by a base-induced ring closure to furnish the aziridine (B145994) product. This pathway offers significant advantages, including high selectivity and the avoidance of competing C-H insertion byproducts, which can be problematic in other nitrene transfer systems. The reaction is applicable to a range of olefins, including both electron-rich and electron-deficient substrates.

The table below presents the results for the Rh₂(cap)₄-catalyzed aziridination of various olefins using the TsNH₂/NBS/K₂CO₃ system.

| Entry | Olefin | Product | Yield (%) |

| 1 | Styrene | 2-phenyl-1-tosylaziridine | 88 |

| 2 | α-Methylstyrene | 2-methyl-2-phenyl-1-tosylaziridine | 85 |

| 3 | trans-β-Methylstyrene | trans-2-methyl-3-phenyl-1-tosylaziridine | 81 |

| 4 | Indene | 1a,6b-dihydro-1H-indeno[1,2-b]azirine | 95 |

| 5 | 1-Octene | 2-hexyl-1-tosylaziridine | 72 |

| 6 | Methyl methacrylate | Methyl 2-methyl-1-tosylaziridine-2-carboxylate | 64 |

| (Data sourced from a study by Doyle and coworkers). |

Enantioselective Aziridination

Achieving high enantioselectivity in intermolecular aziridination reactions has been a significant challenge in catalysis. While early efforts with chiral dirhodium(II) complexes showed limited success, recent advancements have led to highly efficient and enantioselective systems.

Specifically, C₄-symmetrical dirhodium(II) tetracarboxylates, which are structurally related to the carboxamidate family that includes Rh₂(cap)₄, have proven to be exceptional catalysts. Using sulfamates as the nitrene source and an iodine(III) oxidant, these chiral catalysts can mediate the aziridination of a broad range of mono-, di-, and trisubstituted olefins with excellent yields and enantiomeric excesses, often reaching up to 99%.

While direct reports on the use of a chiral version of this compound for highly enantioselective aziridination are less common, the success of structurally similar chiral dirhodium(II) carboxylates and carboxamidates underscores the potential of this catalyst scaffold. The key to high enantioselectivity lies in the design of the chiral ligands, which create a well-defined chiral pocket around the active rhodium center. This chiral environment dictates the facial selectivity of the olefin's approach to the rhodium-nitrene intermediate, thereby controlling the stereochemistry of the final aziridine product. DFT studies suggest that these reactions may proceed through a triplet rhodium-nitrene species, which is key to the stereocontrolled activation of the olefin.

N-H Amination Reactions

Dirhodium-catalyzed N-H amination, a type of nitrene transfer reaction, is a powerful method for the direct formation of C-N bonds by inserting a nitrene into the N-H bond of an amine or related compound. This transformation is highly valuable for the synthesis of hydrazines, sulfenamides, and other nitrogen-rich structures.

While the focus of many studies has been on C-H amination, the principles of nitrene generation and transfer are analogous. This compound, with its electron-rich nature, can catalyze the decomposition of various nitrene precursors. The resulting rhodium-nitrene intermediate is electrophilic and readily reacts with the nucleophilic N-H bond of a substrate.

The efficiency of these reactions depends on the nitrene precursor and the substrate. For example, dirhodium catalysts have been used for the amination of N-H bonds in 2-pyridones using enynones as carbene (and subsequently nitrene-like) precursors, achieving high yields and enantioselectivities with appropriate chiral catalysts. Although this specific example highlights a different type of precursor, it illustrates the capability of dirhodium complexes to facilitate formal N-H insertion processes. The choice between different dirhodium catalysts, such as Rh₂(OAc)₄, Rh₂(esp)₂, or Rh₂(cap)₄, can significantly impact the reaction's efficiency and selectivity, often linked to the catalyst's redox properties and its ability to activate the nitrene precursor.

Other Catalytic Applications

This compound and related dirhodium(II) complexes are versatile catalysts that facilitate a range of chemical transformations beyond the most common carbene and nitrene transfer reactions. snnu.edu.cn Their unique electronic and steric properties enable novel reactivity and selectivity in several catalytic applications, including dehydrosilylation, cycloisomerization, and aldehyde functionalization.

Dehydrosilylation of Olefins

The catalytic dehydrosilylation of olefins is a significant transformation that forms vinylsilanes, which are valuable intermediates in organic synthesis. Dirhodium(II) complexes have demonstrated notable reactivity and selectivity in these reactions. rsc.org The process involves the reaction of an olefin with a hydrosilane, leading to the formation of a silylated alkene and dihydrogen gas.

Research into the dehydrosilylation of styrene derivatives with alkoxysilanes has shown that dirhodium(II) complexes with bridging phosphine (B1218219) and acetate ligands are particularly effective. rsc.org Theoretical studies using Density Functional Theory (DFT) have provided insights into the reaction mechanism. The catalytic cycle is proposed to involve four key steps:

Activation of the Rh-H bond in the catalyst. rsc.org

Activation of the Si-H bond of the alkoxysilane. rsc.org

Insertion of the alkene into the Rh-Si bond, which is often the rate-determining step. rsc.org

A subsequent β-hydride elimination or σ-bond metathesis step to release the product and regenerate the catalyst. rsc.org

The selectivity of the reaction, favoring either dehydrosilylation or the competing hydrosilylation pathway, is influenced by several factors. The nature of the hydrosilane plays a crucial role; as the steric bulk of the hydrosilane increases, the selectivity for dehydrogenative silylation generally improves. acs.org For instance, using triisopropylsilane (B1312306) can lead to the exclusive formation of the dehydrogenative silylation product. acs.org The reaction conditions, such as temperature and the ratio of reactants, also strongly influence the outcome. acs.org

| Parameter | Observation | Reference |

|---|---|---|

| Catalyst Structure | Dirhodium(II) complexes with bridging phosphine and OAc ligands show high reactivity and selectivity. | rsc.org |

| Hydrosilane Steric Bulk | Increased steric bulk (e.g., triisopropylsilane vs. triethylsilane) enhances selectivity for dehydrogenative silylation. | acs.org |

| Axial Ligands | The presence of an axial ligand on the rhodium catalyst favors the formation of the E-alkene product. | rsc.org |

| Temperature | Selectivity is strongly dependent on the reaction temperature. | acs.org |

Cycloisomerization Reactions

Dirhodium(II) catalysts, including those with caprolactamate ligands, are effective in mediating cycloisomerization reactions, which are atom-economical methods for constructing cyclic frameworks. snnu.edu.cnorganic-chemistry.org A notable application is the asymmetric cycloisomerization of azaenynes, a challenging transformation due to strong background reactions and potential catalyst deactivation from nitrogen coordination. semanticscholar.orgrsc.org

A synergistic strategy involving both the cap (the dirhodium ligand) and a tether (a nitrogen atom in the substrate) has been developed to address these challenges. semanticscholar.org This approach has enabled the first catalytic asymmetric cycloisomerization of azaenynes, producing a variety of centrally chiral isoindazole derivatives with high yields and excellent enantioselectivity. semanticscholar.org The reaction proceeds efficiently under mild conditions, highlighting the unique capabilities of the dirhodium catalyst system. semanticscholar.orgrsc.org The choice of the chiral ligands on the dirhodium core is critical for achieving high enantioselectivity. While this compound provides a foundational structure, modifications with chiral phthalimide-based ligands have led to superior results in certain cases. semanticscholar.org

The proposed mechanism for some rhodium-catalyzed cycloisomerizations of enynes involves the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of a rhodacyclobutane. organic-chemistry.org This pathway provides rapid access to diverse cyclic structures. organic-chemistry.org

| Catalyst | Substrate Type | Product | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-PTPA)₄ | Azaenyne | Chiral Isoindazole | 91% | 91:9 | semanticscholar.org |

| Rh₂(S-PTTL)₄ | Azaenyne | Chiral Isoindazole | 90% | 97:3 | semanticscholar.org |

| Rh₂(S-TFPTTL)₄ | Azaenyne | Chiral Isoindazole | 98% | 98:2 | semanticscholar.org |

Aldehyde Functionalization Reactions

Dirhodium tetracarboxylate catalysts are highly effective for the functionalization of C-H bonds, and this reactivity can be extended to the formyl C-H bond of aldehydes. researchgate.netescholarship.org This activation enables aldehydes to participate in a variety of coupling reactions that are otherwise challenging. escholarship.org Rhodium(I) complexes, in particular, have been found to catalyze the intermolecular addition of aromatic aldehydes to olefins, a process known as hydroacylation, to form ketones. nih.gov

The mechanism of these transformations often involves the oxidative addition of the aldehyde C-H bond to the rhodium center, generating an acyl-metal-hydride species. escholarship.org This intermediate can then undergo further reaction, such as insertion of an olefin followed by reductive elimination, to form the final product. nih.gov The choice of ligands on the rhodium catalyst is critical for controlling the reaction's efficiency and selectivity, preventing side reactions like decarbonylation. escholarship.org

In addition to hydroacylation, rhodium catalysts facilitate other aldehyde functionalizations. For example, rhodium-catalyzed transfer hydrogenative reductive coupling of aryl iodides with aldehydes provides a method for carbonyl arylation that avoids the need for preformed organometallic reagents. nih.gov This reaction proceeds with high chemoselectivity, tolerating various functional groups. nih.gov The development of these reactions showcases the potential of dirhodium catalysts to serve as powerful tools for C-C bond formation involving aldehyde substrates. researchgate.net

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Intermolecular Hydroacylation | Cp*Rh(VTMS)₂ | Aromatic Aldehyde + Olefin | Ketone | nih.gov |

| Transfer Hydrogenative Arylation | Rh catalyst + tBu₂PMe | Aryl Iodide + Aldehyde + Sodium Formate | Secondary Alcohol | nih.gov |

| Intramolecular Hydroacylation | Cationic Rh + (R,R)-Me-DuPHOS | 4-Pentenal derivatives | Cyclic Ketones | escholarship.org |

| C-H Functionalization | Dirhodium Tetracarboxylates | Substrate with C-H bond + Diazo Compound | C-H Insertion Product | researchgate.net |

Mechanistic Principles and Computational Investigations

Formation and Reactivity of Metal Carbenoid Intermediates

A cornerstone of dirhodium tetracaprolactamate's catalytic activity is its ability to generate highly reactive rhodium carbene intermediates from diazo compounds. This process initiates a cascade of events leading to the formation of new chemical bonds.

Computational and experimental studies, including nitrogen-15 (B135050) kinetic isotope effect experiments, have provided direct support for this mechanism. A large, normal N¹⁵ kinetic isotope effect indicates significant C-N bond fission in the transition state, confirming that the cleavage of this bond is the key event in carbene generation. The process is driven by back-donation from the rhodium d-orbitals into the C-N σ* antibonding orbital, which weakens the C-N bond and facilitates the release of the stable N₂ molecule. This irreversible step results in the formation of a transient, electrophilic rhodium-stabilized carbene, which is the key reactive intermediate for subsequent transformations.

The reactivity and selectivity of the rhodium carbene intermediate are profoundly influenced by its electrophilicity. This property is, in turn, modulated by the electronic nature of the bridging ligands attached to the dirhodium core. Ligands with strong electron-withdrawing character, such as trifluoroacetate (B77799), increase the electrophilicity of the metal center. This heightened electrophilicity makes the associated rhodium carbene more reactive, but often at the expense of selectivity.

Conversely, the caprolactam ligands in this compound are more electron-donating compared to carboxylates like acetate (B1210297). This leads to a decrease in the electrophilicity and reactivity of the corresponding rhodium carbene intermediate. While this attenuated reactivity might seem disadvantageous, it often results in enhanced selectivity in complex chemical transformations, allowing the catalyst to discriminate more effectively between different potential reaction pathways. This balance between reactivity and selectivity makes this compound a particularly valuable catalyst for achieving specific, targeted bond formations.

| Catalyst Ligand | Relative Electrophilicity | General Reactivity | General Selectivity |

| Trifluoroacetate | High | High | Low |

| Acetate | Moderate | Moderate | Moderate |

| Caprolactamate | Low | Low | High |

Catalytic Cycles and Transition State Analysis

Following the generation of the rhodium carbene, the catalyst guides the intermediate through specific reaction pathways, most notably C-H insertion reactions. The analysis of the catalytic cycles and the associated transition states is crucial for understanding the origins of selectivity.

The insertion of a rhodium carbene into a carbon-hydrogen bond is a powerful method for C-H functionalization. The generally accepted mechanism for this key step involves a concerted, asynchronous process. Computational studies support a pathway that proceeds through a three-centered transition state. In this model, the vacant 2p orbital of the highly electrophilic carbene carbon interacts with the σ-orbital of the targeted C-H bond.

DFT calculations have further refined this model, suggesting that the reaction can be viewed as a stepwise process involving a hydride transfer-like transition state. The reaction begins more as a hydride transfer from the substrate to the carbene, leading to a transient zwitterionic intermediate, before the final C-C bond formation occurs. This process is characterized by a low energy barrier, enabling the reaction to proceed under mild conditions.

In asymmetric catalysis, the chiral ligands on the dirhodium catalyst create a defined three-dimensional environment that dictates the stereochemical outcome of the reaction. The origin of enantioselectivity lies in the energetic differentiation between diastereomeric transition states.

Computational models of these transition states are essential for rationalizing and predicting stereoselectivity. For dirhodium carboxamidate catalysts, it has been shown that factors such as interligand hydrogen bonding can play a critical role. For example, a hydrogen bond between an amidate ligand's N-H group and the ester carbonyl of the carbene intermediate can lock the carbene into a specific orientation. This enforced conformation makes certain approach trajectories of the substrate energetically unfavorable, thereby directing the reaction through a lower-energy transition state to yield one enantiomer preferentially. The analysis of these models reveals that the penalty for distorting this stabilizing interaction often outweighs simple steric arguments, providing a more nuanced understanding of stereocontrol.

Role of the Dirhodium Core

The dinuclear rhodium core is not merely a scaffold for the ligands but an active participant in the catalytic mechanism. Its unique "paddlewheel" structure, characterized by a rhodium-rhodium single bond, is fundamental to its function. The two metal centers work in concert to facilitate the catalytic transformation.

Computational Chemistry (DFT, TDDFT) in this compound Research

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has become an indispensable tool for investigating the intricate details of reactions catalyzed by dirhodium complexes, including this compound. nih.govnih.govresearchgate.net These methods provide a molecular-level understanding of reaction mechanisms, electronic structures, and the origins of selectivity, which can be challenging to probe experimentally. nih.gov

DFT calculations are widely employed to map the potential energy surfaces of catalytic cycles involving this compound. nih.gov This allows for the identification of transition states and intermediates, providing a step-by-step description of the reaction pathway. For instance, in the this compound-catalyzed allylic oxidation, a proposed mechanism involves the formation of a dirhodium peroxyether complex, which then proceeds through a redox chain catalytic cycle. organic-chemistry.org Computational studies can validate such proposed mechanisms by calculating the energies of the involved species and the activation barriers for each step.

In related dirhodium-catalyzed reactions, such as C-H amination, DFT has been instrumental in distinguishing between different possible mechanisms, for example, a concerted asynchronous pathway versus a stepwise radical pathway. nih.gov These computational investigations have shown that the reaction can proceed via different electronic states (singlet or triplet), and DFT can determine which pathway is more favorable under specific conditions. nih.gov The generally accepted mechanism for C-H insertion reactions starts with the reaction of the dirhodium catalyst with a diazo compound to form a rhodium-carbene intermediate, which is the key reactive species. chemrxiv.org

A significant application of computational chemistry in this field is the prediction and rationalization of the chemo-, regio-, and stereoselectivity observed in dirhodium-catalyzed reactions. nih.govwhiterose.ac.uknih.gov By calculating the activation energies for different competing reaction pathways, DFT can predict which product is likely to be favored. For example, in C-H functionalization reactions, the catalyst must distinguish between different C-H bonds within a substrate. Computational models have been developed that correlate calculated steric and electronic parameters of various dirhodium catalysts with experimentally observed selectivity. nih.govbris.ac.uk

These models can be used to create databases and "catalyst maps" that guide the selection of the optimal catalyst for a desired transformation. nih.govwhiterose.ac.uk For instance, by analyzing the transition state geometries for insertion into different C-H bonds, researchers can understand the subtle non-covalent interactions between the substrate and the catalyst's ligands that govern the selectivity. nih.govnih.gov This predictive power accelerates the development of new synthetic methodologies by reducing the need for extensive experimental screening. nih.govwhiterose.ac.uk

Understanding the electronic structure of the catalyst and its various intermediate forms is fundamental to comprehending its reactivity. DFT calculations provide detailed information about the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. In a study of hetero-bis(σ-aryl)dirhodium(III) caprolactamates, it was found that electronic communication occurs between the two aryl groups through the dirhodium core. rsc.org This was evidenced by the relationship between the substituent on one aryl group and the electrochemical oxidation potential of the complex. rsc.org

TDDFT is used to simulate and interpret the electronic absorption (UV-vis) spectra of these complexes. nih.gov The absorption maxima (λ_max) of bisaryldirhodium(III) caprolactamates show a correlation with their oxidation potentials, which can be explained by analyzing the computed molecular orbitals involved in the electronic transitions. rsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) of the catalyst and key intermediates like the rhodium-carbene can reveal their electrophilic or nucleophilic character, which is crucial for their reactivity. chemrxiv.org

Table 2: Representative Calculated Parameters for Dirhodium Complexes

| Parameter | Description | Typical Use |

| Gibbs Free Energy (ΔG) | The energy of activation or reaction | Determining reaction feasibility and rates |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Assessing reactivity and electronic transitions |

| Wiberg Bond Index (WBI) | A measure of the bond order | Characterizing the strength of the Rh-Rh and other bonds |

| Natural Bond Orbital (NBO) Charges | Charges assigned to individual atoms | Understanding the electronic distribution and polarization |

This table represents types of data commonly generated from DFT calculations on dirhodium complexes. chemrxiv.org

The caprolactamate ligands, as well as any axial ligands, play a critical role in tuning the steric and electronic properties of the dirhodium catalyst, thereby influencing its reactivity and selectivity. nih.govnih.gov Computational studies are essential for quantifying these ligand effects. DFT calculations can model how changes in the ligand framework, such as the introduction of different substituents, alter the geometry and electronic structure of the catalyst. nih.gov

For example, in hetero-bis(σ-aryl)dirhodium(III) caprolactamates, the electronic nature of the axial aryl groups was shown to modulate the oxidation potential of the dirhodium center. rsc.org Electron-withdrawing substituents on the aryl groups lead to higher oxidation potentials. rsc.org Similarly, computational studies on other dirhodium complexes have demonstrated that the steric bulk and electronic donating/withdrawing ability of the equatorial ligands can influence the stability of catalytic intermediates and the barriers of transition states, thus controlling the outcome of the reaction. nih.govescholarship.org These insights are crucial for the rational design of new, more effective this compound-based catalysts for specific applications. nih.govnih.gov

Ligand Design and Catalyst Optimization for Dirhodium Tetracaprolactamate Systems

Influence of Bridging Ligands on Catalytic Performance

The four bridging ligands in a dirhodium paddlewheel complex create a chiral or achiral cavity where substrate binding and the subsequent reaction occur. The electronic properties of these ligands modulate the Lewis acidity of the rhodium centers, while their steric bulk dictates the shape and accessibility of the active site.

The electronic nature of the bridging ligands directly impacts the reactivity of the dirhodium catalyst. Electron-withdrawing groups on the ligands increase the electrophilicity of the rhodium centers, which can enhance the catalytic activity for certain reactions, such as those involving carbene or nitrene transfer. Conversely, electron-donating groups can decrease the reactivity.

Dirhodium(II) carboxamidates, such as dirhodium tetracaprolactamate, generally have a lower oxidation potential compared to their carboxylate counterparts. nih.gov For instance, dirhodium(II) caprolactamate exhibits an E1/2 of 11 mV, making it particularly suitable as a catalyst for chemical oxidations. nih.gov The nature of the equatorial ligands affects the Lewis acidity of the axial sites, which is a critical factor in the initial interaction of the catalyst with substrates. nih.gov Variations in these ligands can lead to different reaction mechanisms and efficiencies. For example, complexes with highly electron-withdrawing trifluoroacetamido bridging ligands (Rh₂(μ-HNCOCF₃)₄) show different reactivity and inhibition mechanisms in biological systems compared to those with more electron-donating acetamido ligands (Rh₂(μ-HNCOCH₃)₄). nih.gov

Steric properties are manipulated by introducing bulky substituents on the ligands. These steric demands can create a more defined and constrained chiral pocket around the active site, which is essential for achieving high levels of stereoselectivity. canberra.edu.aunih.gov By systematically modifying the steric profile of the ligands, researchers can fine-tune the catalyst's selectivity for specific substrates and transformations, moving from substrate-controlled reactions to catalyst-controlled C-H functionalization. nih.gov

| Complex | Bridging Ligand Type | Key Electronic Feature | Impact on Catalysis | Reference |

|---|---|---|---|---|

| This compound | Carboxamidate | Low oxidation potential (E1/2 = 11 mV) | Well-suited for chemical oxidation reactions | nih.gov |

| Rh₂(μ-O₂CCF₃)₄ | Carboxylate (electron-withdrawing) | High Lewis acidity at axial sites | Promotes binding to Lewis basic sites on substrates | nih.gov |

| Rh₂(μ-HNCOCH₃)₄ | Carboxamidate (more electron-donating) | Lower Lewis acidity at axial sites | Altered reactivity and binding mechanisms | nih.gov |

This compound belongs to the broader class of dirhodium(II) carboxamidates, which have emerged as highly versatile and stereocontrolling catalysts. nih.gov Compared to the more traditional dirhodium(II) carboxylates, carboxamidates often provide superior levels of stereocontrol and have found wider applications. nih.gov

The primary difference lies in the bridging ligand itself: a carboxylate (–O₂CR) versus a carboxamidate (–HNOCR). This change significantly alters the electronic properties. Carboxamidate ligands are generally more electron-donating than carboxylate ligands, which, as noted, results in a lower oxidation potential for the catalyst. nih.gov This electronic difference makes carboxamidate catalysts, including this compound, particularly effective in reactions where the catalyst's redox properties are key.

In contrast, dirhodium tetracarboxylates, especially those with electron-withdrawing groups like Rh₂(OAc)₄ or Rh₂(O₂CCF₃)₄, are highly electrophilic. nih.gov This high electrophilicity makes them very reactive for C-H insertion reactions, though sometimes with a lack of selectivity between different C-H bonds. nih.gov The development of chiral dirhodium carboxamidates has provided catalysts that often exhibit greater versatility and higher selectivity in a range of asymmetric transformations. nih.govnih.gov

Chiral Ligand Development for Asymmetric Catalysis

A major focus in the field of dirhodium catalysis is the development of chiral systems for asymmetric synthesis. The "paddlewheel" structure of dirhodium complexes provides an ideal scaffold for creating a well-defined chiral environment around the reactive metal centers. canberra.edu.au

A key design element is the exploitation of the catalyst's symmetry. nih.gov Chiral ligands can arrange themselves around the dirhodium core in several conformations, often described by the orientation of the bulky ligand substituents as being "up" (α) or "down" (β). This leads to possible symmetries such as C₄ (α,α,α,α), D₂ (α,β,α,β), C₂ (α,α,β,β), or C₁ (α,α,α,β). canberra.edu.auresearchgate.net Initially, it was proposed that D₂ and C₂ symmetries would be optimal for high enantioselectivity. mdpi.com However, subsequent research has shown that catalysts with various symmetries can achieve high levels of stereoinduction, indicating that symmetry is not the sole prerequisite for enantioselectivity. mdpi.com The crucial factor is the creation of an effective sterically-demanding environment that limits the possible approaches of the substrate to the reactive carbene intermediate. nih.govmdpi.com

While the focus is on this compound systems, the principles of chiral ligand design are best illustrated by the extensive work on chiral dirhodium tetracarboxylates. These catalysts have set the benchmark for enantioselectivity in numerous reactions.

Rh₂(S-DOSP)₄ : Developed by Davies, this catalyst, derived from adamantylglycine, was a breakthrough, offering exceptional enantioselectivity (up to 99% ee) in a wide range of C-H functionalization and cyclopropanation reactions. mdpi.com Its success was attributed to a proposed D₂-symmetric arrangement of ligands, creating a highly effective chiral environment. nih.govmdpi.com

Rh₂(S-PTTL)₄ : Hashimoto's phthalimido-based catalysts, particularly those derived from tert-leucine (PTTL), are another highly effective class. nih.govmdpi.com These catalysts have proven to be very powerful in various asymmetric transformations. mdpi.com For example, increasing the steric bulk at the α-carbon of the amino acid ligand (from alanine (B10760859) to valine to tert-leucine) leads to increased enantioselectivity in certain reactions. mdpi.com

Rh₂(R-BTPCP)₄ : This catalyst, based on a bulky triphenylcyclopropane carboxylate ligand, has also demonstrated high levels of enantioselectivity in cyclopropanation reactions, achieving up to 92% ee. mdpi.com Its X-ray crystal structure confirmed a D₂-symmetric (α,β,α,β) distribution of ligands around the dirhodium core. mdpi.com

| Catalyst | Chiral Ligand Origin | Proposed Symmetry | Noteworthy Application | Reported Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | (S)-N-(dodecylbenzenesulfonyl)prolinate | D₂ | C-H Functionalization | Up to >98% ee | nih.govmdpi.com |

| Rh₂(S-PTTL)₄ | (S)-N-(phthaloyl)-tert-leucinate | C₂ | Tandem Carbonyl Ylide Formation/Cycloaddition | Up to 74% ee | mdpi.com |

| Rh₂(R-BTPCP)₄ | (R)-1,2,2-triphenylcyclopropanecarboxylate | D₂ | Cyclopropanation of Styrene (B11656) | 92% ee | mdpi.com |

| Rh₂(S-PTAD)₄ | (S)-N-(phthaloyl)-adamantylglycinate | - | Cyclopropanation | >99% ee | nih.gov |

More recent developments in catalyst design have focused on creating highly symmetric and sterically demanding structures. C₄-symmetrical, "bowl-shaped" catalysts represent a significant advancement in achieving catalyst control over reaction selectivity. acs.orgnih.gov These elaborate catalysts are generated through the self-assembly of four C₁-symmetric ligands around the dirhodium core. acs.orgnih.gov

These catalysts, such as Rh₂(TCPTAD)₄ and Rh₂(TPPTTL)₄, adopt a distorted C₄ symmetric structure. nih.gov An interesting feature of these catalysts is the creation of a deep, shielded cavity. The walls of this "bowl" can exert subtle yet powerful control over site selectivity, directing the reaction to specific C-H bonds by excluding access to others. nih.gov For example, these catalysts are capable of highly site-selective, diastereoselective, and enantioselective C-H functionalization reactions. acs.orgnih.gov The design of these catalysts has moved the field closer to the goal of overcoming the inherent reactivity profile of a substrate through catalyst control. nih.gov

Role of Axial Ligands and Additives

The catalytic performance of this compound is significantly influenced by the presence of axial ligands and various additives. These components can modulate the electronic and steric properties of the catalyst, thereby affecting its selectivity and turnover frequency.

Impact on Catalyst Selectivity and Turnover

Axial ligands, which coordinate to the vacant axial sites of the dirhodium core, play a crucial role in tuning the reactivity and selectivity of the catalyst. The nature of the axial ligand can alter the electronic environment of the rhodium centers, which in turn affects the stability and reactivity of the key catalytic intermediates.

Computational studies on dirhodium tetracarboxylate systems, which are structurally analogous to this compound, have provided insights into the effects of axial ligation. Density functional theory (DFT) calculations have shown that axial coordination of solvent molecules can influence the energy barriers of crucial steps in the catalytic cycle, such as N2 extrusion from a diazo compound and the subsequent C-H insertion. While the presence of an axial ligand can affect both steps, the impact is often more pronounced on the N2 extrusion barrier.

Table 1: Calculated Effect of Axial Ligands on Reaction Barriers in a Model Dirhodium-Catalyzed C-H Insertion Reaction

| Axial Ligand | N2 Extrusion Barrier (kcal/mol) | C-H Insertion Barrier (kcal/mol) |

|---|---|---|

| None | 15.1 | 5.8 |

| Dichloromethane | 16.2 | 6.1 |

| Acetonitrile | 17.5 | 6.5 |

Note: Data is based on a computational study of a model dirhodium tetraformate system and is intended to be illustrative of the general effects of axial ligation.

Additive Enhanced Reactions

The efficiency and scope of reactions catalyzed by this compound can be significantly enhanced by the use of additives. These additives can act as co-catalysts, oxidants, or bases, facilitating key steps in the catalytic cycle or enabling entirely new reaction pathways.

A prominent example of an additive-enhanced reaction is the allylic oxidation of olefins. In the presence of tert-butyl hydroperoxide (TBHP) as the terminal oxidant and potassium carbonate (K2CO3) as a base, this compound effectively catalyzes the oxidation of a variety of olefins to the corresponding enones. mdpi.com This reaction is highly selective and can be performed with catalyst loadings as low as 0.1 mol% within minutes. mdpi.comorganic-chemistry.org The proposed mechanism involves the formation of a dirhodium peroxyether complex, which participates in a redox chain catalytic cycle. mdpi.com

Another example is the oxidative Mannich reaction, where this compound catalyzes the C-H oxidation of a tertiary amine in the presence of aqueous tert-butyl hydroperoxide (T-HYDRO®), followed by nucleophilic capture to form synthetically valuable γ-aminoalkyl-butenolides. nih.gov

Table 2: Examples of Additive-Enhanced Reactions with this compound

| Reaction | Substrate | Additives | Catalyst Loading (mol%) | Product |

|---|---|---|---|---|

| Allylic Oxidation | Cyclohexene | TBHP, K2CO3 | 0.1 | 2-Cyclohexen-1-one |

| Allylic Oxidation | α-Ionone | TBHP, K2CO3 | 1.0 | 4-Oxo-α-ionone |

| Oxidative Mannich | N,N-dimethylaniline | T-HYDRO®, 2-triisopropoxysilylfuran | 2.0 | γ-(phenylamino)methyl-butenolide |

Heterogenization and Catalyst Reusability

While this compound is an effective homogeneous catalyst, its recovery and reuse can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst separation and recycling.

Polymer-Supported Dirhodium Catalysts

One of the most common strategies for heterogenizing dirhodium catalysts is to attach them to polymer supports. Highly cross-linked macroporous polymers, such as polystyrene, are excellent materials for this purpose. acs.orgresearchgate.net These supports offer a permanent pore structure that allows for easy access of reactants and solvents to the catalytic sites without the need for polymer swelling. acs.org

The immobilization can be achieved through covalent bonding of the catalyst to the polymer backbone. This is often done by functionalizing the ligand of the dirhodium complex with a polymerizable group. Copolymerization of this metal-containing monomer with a suitable cross-linker results in the formation of a solid, insoluble catalyst. This approach has been shown to be effective for a range of rhodium catalysts, allowing them to function in various solvents, including polar protic ones. acs.org

An alternative method involves the axial coordination of the dirhodium complex to pyridine (B92270) groups incorporated into a polymer resin. This non-covalent immobilization strategy has been shown to have a minimal effect on the catalyst's activity and allows for its reuse.

Strategies for Catalyst Recovery and Recycling

The primary advantage of heterogenization is the simplified recovery and recycling of the catalyst. Polymer-supported catalysts can be easily separated from the reaction mixture by simple filtration, washed, and reused in subsequent reaction cycles. acs.org

For homogeneous dirhodium catalysts, innovative recovery methods have also been developed. One such method is the "catalyst-in-bag" system, which involves encapsulating a soluble dirhodium catalyst within a commercial dialysis membrane. researchgate.netorgsyn.org This membrane allows for the passage of smaller substrate and product molecules while retaining the larger catalyst complex. researchgate.net This technique facilitates the recovery of the expensive rhodium catalyst and ligand with minimal leaching into the product. researchgate.net In some cases, the catalyst can be recovered in high yield and purity without the need for further purification.

Other strategies for rhodium recovery from spent homogeneous catalysts include precipitation of the catalyst by adding an anti-solvent, followed by filtration. acs.org More intensive methods involve incineration of the spent catalyst to decompose organic matter, followed by chemical treatment to recover the rhodium metal. google.com The choice of recovery method depends on the nature of the catalyst (homogeneous vs. heterogeneous), the scale of the reaction, and the economic feasibility of the process.

Advanced Research Topics and Future Directions

High Turnover Numbers and Low Catalyst Loadings

A primary goal in catalysis research is to maximize efficiency, which is often measured by the turnover number (TON)—the number of substrate molecules converted per molecule of catalyst. Dirhodium tetracaprolactamate has demonstrated exceptional performance in this regard, proving effective even at very low concentrations. This efficiency is crucial for both economic viability and for minimizing residual rhodium in the final product, a significant concern in pharmaceutical synthesis.

The oxidative stability of the dirhodium(II) core is a key factor contributing to its ability to achieve high turnover numbers. In many catalytic cycles involving diazo compounds, the catalyst can be oxidized to a Rh(II)Rh(III) state, but it is readily reduced back to the active Rh(II)Rh(II) form, allowing the catalyst to participate in numerous cycles without degradation nih.gov.

Research has shown that Rh₂(cap)₄ is an effective catalyst for various transformations at remarkably low loadings. For instance, in aziridination reactions, catalyst loadings as low as 0.01 mol% have been successfully employed umd.edu. Similarly, in oxidative C-H functionalization reactions, such as the conversion of substituted cyclic olefins to enones, catalyst loadings of 0.1 - 1.0 mol% are typical umd.edu. The ability of chiral dirhodium(II) carboxamidates, a class to which this compound belongs, to achieve TONs up to 10,000 in certain reactions highlights the exceptional efficiency of this catalyst family nih.gov.

Table 1: Catalyst Loading for Reactions Catalyzed by this compound

| Reaction Type | Substrate Type | Catalyst Loading (mol%) | Reference |

|---|---|---|---|

| Aziridination | Olefins | As low as 0.01% | umd.edu |

| Allylic Oxidation | Cyclic Olefins | 0.1 - 1.0% | umd.edu |

| Oxidative Mannich Reaction | Tertiary Amines | As low as 0.1% | umd.edu |

| Hetero-Diels-Alder | Dienes/Aldehydes | Capable of TON up to 10,000 | nih.gov |

Flow Chemistry Applications

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability researchgate.net. The high efficiency and stability of this compound make it an excellent candidate for integration into continuous flow systems.